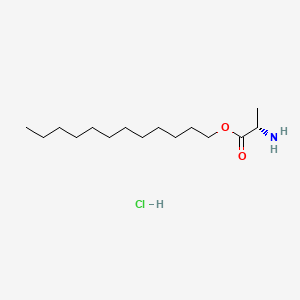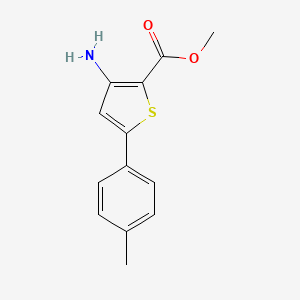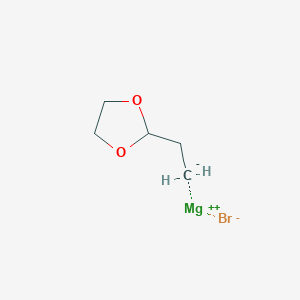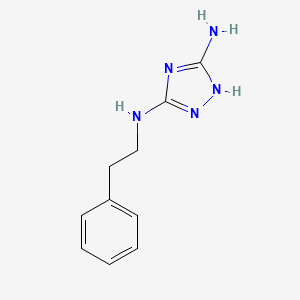![molecular formula C13H13ClN2O2 B3132761 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 376615-30-4](/img/structure/B3132761.png)
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
The compound “4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C12H11ClN2O2 . The InChI code for the compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 250.68 . The compound is stable under normal temperature and pressure .Scientific Research Applications
Molecular Interactions and Biological Studies
Pyrazole derivatives, including compounds related to "4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid," have been synthesized and analyzed for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal strains. A study by Shubhangi et al. (2019) modeled molecular interactions of pyrazole-based drug candidates, revealing their potential as antibacterial agents against Staphylococcus aureus and other pathogens, supporting their significance in developing new antimicrobial therapies (Shubhangi et al., 2019).
Luminescent Properties and Theoretical Studies
Research on pyrazole derivatives has extended into the investigation of their luminescent properties and theoretical studies. Tang et al. (2014) synthesized and characterized a compound similar to "this compound," exploring its structure and luminescent properties. This study provides insights into the potential use of such compounds in materials science, particularly in designing new luminescent materials (Tang et al., 2014).
Corrosion Inhibition
The derivatives of "this compound" have been theoretically studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, evaluating their efficiency as corrosion inhibitors. The study highlights the importance of such compounds in industrial applications, where corrosion prevention is crucial (Wang et al., 2006).
Metal-Organic Frameworks (MOFs)
The use of pyrazole-based linkers, akin to "this compound," in constructing metal-organic frameworks (MOFs) has been explored. Wei et al. (2013) described the synthesis of an MOF using a similar linker, demonstrating its utility in creating non-rigid MOF structures. This research opens new avenues for the development of MOFs with potential applications in gas storage, separation, and catalysis (Wei et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that similar compounds have shown diverse pharmacological effects, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s worth noting that the compound is a solid that is highly soluble in polar organic solvents but insoluble in water . This could potentially impact its bioavailability.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, its stability under normal temperature and pressure conditions suggests that it could potentially be stable in a variety of environmental conditions .
Properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELFNFMFLZCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376615-30-4 | |
| Record name | 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)


![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)





![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
![N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3132727.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)


